N~1~-(3-FLUOROPHENYL)-2-[5-(4-NITROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE
Overview
Description
N~1~-(3-FLUOROPHENYL)-2-[5-(4-NITROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE is a complex organic compound characterized by its unique structural features This compound contains a fluorophenyl group, a nitrophenyl group, and a tetrahydropyrrolo[3,4-d][1,2,3]triazole core
Preparation Methods
The synthesis of N1-(3-FLUOROPHENYL)-2-[5-(4-NITROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydropyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the fluorophenyl and nitrophenyl groups. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N~1~-(3-FLUOROPHENYL)-2-[5-(4-NITROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., sodium azide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~1~-(3-FLUOROPHENYL)-2-[5-(4-NITROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3-FLUOROPHENYL)-2-[5-(4-NITROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N~1~-(3-FLUOROPHENYL)-2-[5-(4-NITROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE can be compared with similar compounds such as:
- N-(4-fluorophenyl)-2-[5-(4-nitrophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide
- N-(3-chlorophenyl)-2-[5-(4-nitrophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide
These compounds share similar structural features but differ in the substituents on the phenyl rings. The uniqueness of N1-(3-FLUOROPHENYL)-2-[5-(4-NITROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE lies in its specific combination of fluorophenyl and nitrophenyl groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[5-(4-nitrophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O5/c19-10-2-1-3-11(8-10)20-14(26)9-23-16-15(21-22-23)17(27)24(18(16)28)12-4-6-13(7-5-12)25(29)30/h1-8,15-16H,9H2,(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEASLOFECOCME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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